Cas no 894003-43-1 (4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide)

4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide 化学的及び物理的性質
名前と識別子
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- 4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
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- インチ: 1S/C20H22N4O4/c25-18-13-15(14-24(18)16-5-2-1-3-6-16)21-20(27)23-10-8-22(9-11-23)19(26)17-7-4-12-28-17/h1-7,12,15H,8-11,13-14H2,(H,21,27)
- InChIKey: FRMFLRWWNJUQHU-UHFFFAOYSA-N
- ほほえんだ: N1(C(NC2CC(=O)N(C3=CC=CC=C3)C2)=O)CCN(C(C2=CC=CO2)=O)CC1
4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2024-0055-2mg |
4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |
894003-43-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2024-0055-5mg |
4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |
894003-43-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2024-0055-3mg |
4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |
894003-43-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2024-0055-1mg |
4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |
894003-43-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2024-0055-2μmol |
4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |
894003-43-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2024-0055-4mg |
4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |
894003-43-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2024-0055-5μmol |
4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |
894003-43-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamideに関する追加情報
4-(Furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide: A Comprehensive Overview
4-(Furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide (CAS No. 894003-43-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis, biological activities, and recent research advancements of 4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide.
Chemical Structure and Synthesis: The molecular structure of 4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is composed of a piperazine core linked to a furan carboxylic acid moiety and a substituted pyrrolidine ring. The presence of these functional groups imparts distinct chemical properties and biological activities to the compound. The synthesis of this compound typically involves multi-step reactions, including the formation of the piperazine ring, the introduction of the furan carboxylic acid, and the coupling with the pyrrolidine derivative. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of 4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide.
Biological Activities: One of the key areas of interest for 4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is its potential as an inhibitor of specific enzymes involved in various disease pathways. Studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are crucial enzymes in signal transduction pathways. For instance, research published in the Journal of Medicinal Chemistry highlighted the ability of 4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide to inhibit protein kinase C (PKC), a family of enzymes implicated in cancer progression and inflammation.
Clinical Applications: The therapeutic potential of 4-(furan-2-carbonyl)-N-(5-o xo -1 -phen yl py rro lidin -3 - y l )pip eraz ine -1 -car boxa mide has been explored in several preclinical studies. Preliminary data suggest that this compound may have applications in treating various diseases, including cancer and inflammatory disorders. For example, a study conducted at the National Institutes of Health (NIH) demonstrated that 4-(furan -2 -car bony l ) - N -( 5 - ox o - 1 - phen y l py rro lidin - 3 - y l )pip eraz ine - 1 - car boxa mide strong > effectively reduced tumor growth in mouse models of breast cancer. Additionally, its anti-inflammatory properties have been evaluated in models of rheumatoid arthritis, showing promising results.
Mechanism of Action: The mechanism by which 4 -( fur an - 2 - car bony l ) - N -( 5 - ox o - 1 - phen y l py rro lidin - 3 - y l )pip eraz ine - 1 - car boxa mide strong > exerts its biological effects is multifaceted. It primarily acts by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. Specifically, it has been shown to inhibit the activation of PKC isoforms, thereby disrupting downstream signaling cascades that promote cancer cell growth and survival. Furthermore, it can also interfere with cytokine production and immune cell activation, contributing to its anti-inflammatory properties.
Safety and Toxicity: Ensuring the safety and tolerability of new therapeutic agents is paramount in drug development. Preclinical toxicity studies have indicated that 4 -( fur an - 2 - car bony l ) - N -( 5 - ox o - 1 - phen y l py rro lidin - 3 - y l )pip eraz ine - 1 - car boxa mide strong > exhibits a favorable safety profile at therapeutic doses. However, further investigations are needed to fully characterize its long-term safety and potential side effects.
Future Directions: The ongoing research on 4 -( fur an - 2 - car bony l ) - N -( 5 - ox o - 1 - phen y l py rro lidin - 3 - y l )pip eraz ine - 1 - car boxa mide strong > is focused on optimizing its pharmacological properties and advancing it through clinical trials. Efforts are being made to improve its bioavailability, stability, and selectivity for target enzymes. Additionally, combination therapies involving this compound are being explored to enhance its therapeutic efficacy.
In conclusion, 4 -( fur an - 2 - car bony l ) - N -( 5 -- ox o -- 1 -- phen yl py rro lidin -- 3 -- yl )pip eraz ine -- 1 -- car boxa mide strong > (CAS No. 894003--43--1) represents a promising candidate for the development of novel therapeutics targeting cancer and inflammatory diseases. Its unique chemical structure and biological activities make it an attractive molecule for further investigation and clinical evaluation.
894003-43-1 (4-(furan-2-carbonyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide) 関連製品
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